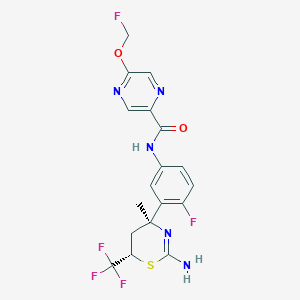
Bace1-IN-5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bace1-IN-5 is a chemical compound that acts as an inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease enzyme that plays a crucial role in the production of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid-β peptides and potentially slow the progression of Alzheimer’s disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-5 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization.
Coupling Reactions: The final steps usually involve coupling reactions to form the desired this compound compound. These reactions may include amide bond formation, esterification, or other coupling techniques.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis steps in a controlled manner.
Continuous Flow Processing: Continuous flow reactors may be employed to improve efficiency and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Bace1-IN-5 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
科学研究应用
Bace1-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BACE1 and its effects on amyloid-β production.
Biology: Employed in cellular and molecular biology studies to investigate the role of BACE1 in Alzheimer’s disease.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease by reducing amyloid-β levels.
Industry: Utilized in the development of diagnostic assays and screening platforms for BACE1 inhibitors.
作用机制
Bace1-IN-5 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) by BACE1, reducing the production of amyloid-β peptides. The molecular targets and pathways involved include:
BACE1 Enzyme: The primary target of this compound is the BACE1 enzyme.
Amyloid Precursor Protein (APP): By inhibiting BACE1, the cleavage of APP is reduced, leading to lower levels of amyloid-β peptides.
Amyloid-β Pathway: The overall pathway of amyloid-β production is disrupted, potentially slowing the progression of Alzheimer’s disease.
相似化合物的比较
Similar Compounds
Bace1-IN-1: Another BACE1 inhibitor with a similar mechanism of action.
Bace1-IN-2: A structurally related compound with comparable inhibitory effects on BACE1.
Bace1-IN-3: Another analog with similar properties and applications.
Uniqueness
Bace1-IN-5 is unique due to its specific binding affinity and selectivity for BACE1. It may offer advantages in terms of potency, efficacy, and reduced side effects compared to other BACE1 inhibitors. Additionally, its chemical structure may provide unique interactions with the BACE1 enzyme, enhancing its inhibitory effects.
属性
分子式 |
C18H16F5N5O2S |
|---|---|
分子量 |
461.4 g/mol |
IUPAC 名称 |
N-[3-[(4S,6S)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-1,3-thiazin-4-yl]-4-fluorophenyl]-5-(fluoromethoxy)pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H16F5N5O2S/c1-17(5-13(18(21,22)23)31-16(24)28-17)10-4-9(2-3-11(10)20)27-15(29)12-6-26-14(7-25-12)30-8-19/h2-4,6-7,13H,5,8H2,1H3,(H2,24,28)(H,27,29)/t13-,17-/m0/s1 |
InChI 键 |
JRPAQOLQALFUAQ-GUYCJALGSA-N |
手性 SMILES |
C[C@]1(C[C@H](SC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=CN=C(C=N3)OCF)F |
规范 SMILES |
CC1(CC(SC(=N1)N)C(F)(F)F)C2=C(C=CC(=C2)NC(=O)C3=CN=C(C=N3)OCF)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


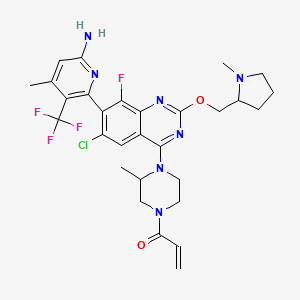
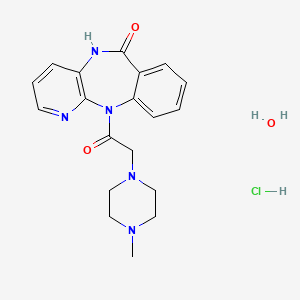
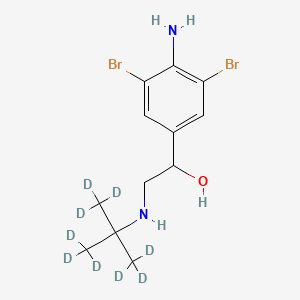
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
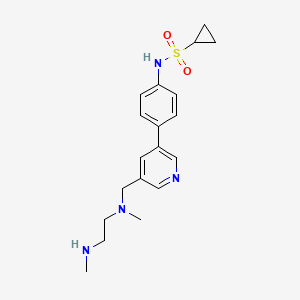
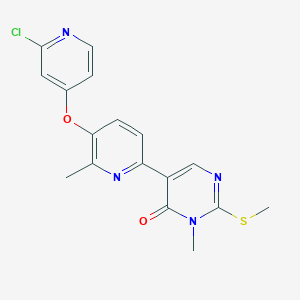


![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
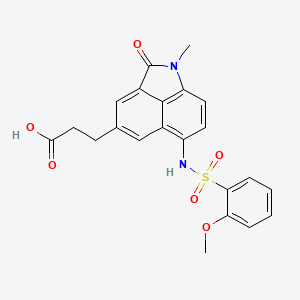
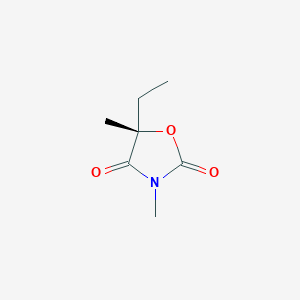
![[2-Benzyl-3-oxo-3-[(2-oxo-2-phenylmethoxyethyl)amino]propyl]sulfanylformic acid](/img/structure/B15073583.png)
![Octan-4-yl 9-[3-[[3,5-bis[3-[bis(9-octan-4-yloxy-9-oxononyl)amino]propylcarbamoyl]benzoyl]amino]propyl-(9-octan-4-yloxy-9-oxononyl)amino]nonanoate](/img/structure/B15073588.png)
